molecular formula C26H18O4 B5823880 4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No. B5823880
M. Wt: 394.4 g/mol
InChI Key: IJCCZSIUMHYJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of benzochromene derivatives. It is commonly known as NBM-T-BX or TBN-9 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is not fully understood. However, it has been shown to inhibit the production of inflammatory cytokines and oxidative stress markers. It has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and physiological effects:
4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. In addition, it has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a suitable compound for various experiments. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one. One direction is the study of its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is the study of its mechanism of action and its effects on various pathways in the body. In addition, the development of more soluble derivatives of 4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one could improve its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves the reaction of 4-methylumbelliferone with 2-naphthylglyoxal in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

4-methyl-3-(2-naphthalen-2-yl-2-oxoethoxy)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O4/c1-16-24(13-12-21-20-8-4-5-9-22(20)26(28)30-25(16)21)29-15-23(27)19-11-10-17-6-2-3-7-18(17)14-19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCCZSIUMHYJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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